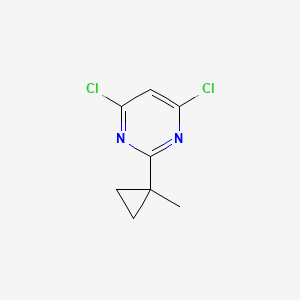

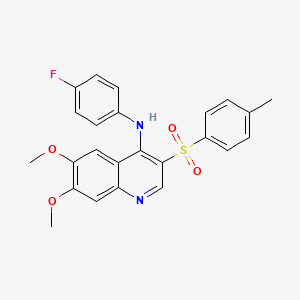

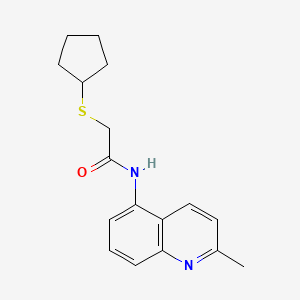

![molecular formula C21H23N5 B2519448 N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 890622-88-5](/img/structure/B2519448.png)

N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process starting with the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by reaction with acetic anhydride. Subsequent reactions with various amines and hydrazine hydrate lead to a series of pyrazolo[3,4-d]pyrimidin-4-ones and 5-aminopyrazolo[3,4-d]pyrimidine derivatives. These compounds were then coupled with aromatic aldehydes to yield a series of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, which displayed significant antitumor activity .

Molecular Structure Analysis

The molecular structure of antipyrine-like derivatives, which are structurally related to pyrazolo[3,4-d]pyrimidines, has been characterized using X-ray crystallography. These compounds crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions. Hirshfeld surface analysis and DFT calculations have been employed to understand the intermolecular interactions, revealing that hydrogen bonding and electrostatic energy contributions are significant in the stabilization of these structures .

Chemical Reactions Analysis

The synthesis of pyrido[1,2-a]benzimidazoles from N-aryl-2-aminopyridines involves an intramolecular C-H amination reaction cocatalyzed by copper(II) and iron(III). This reaction proceeds under a dioxygen atmosphere in DMF, suggesting a Cu(III)-catalyzed electrophilic aromatic substitution pathway facilitated by iron(III) . Additionally, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole and 3,5-di-(N,N-dimethylaminomethylene)amino-4-cyanopyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, with an excess of amines resulting in N,N-dimethylformamidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines and related compounds are influenced by their molecular structure. The presence of hydrogen bonds and π-interactions in the crystal structure of antipyrine-like derivatives suggests that these compounds may have solid-state properties conducive to forming stable molecular sheets. The energetics of these interactions, as revealed by DFT calculations, indicate that the compounds have significant binding energies, which could influence their solubility, melting points, and other physical properties .

Applications De Recherche Scientifique

Synthesis and Characterization

The compound falls within the scope of research focused on synthesizing new pyridopyrazolopyrimidine derivatives. For instance, a study by El-Essawy details the synthesis of derivatives through cyclocondensation, leading to the formation of tetraheterocyclic systems with potential biological activities. This process involves reactions with POCl3 followed by NaN3, indicating a method for creating diverse chemical structures with potential utility in medicinal chemistry (El-Essawy, 2010).

Biological Applications

Research by Titi et al. synthesizes pyrazole derivatives, including structures similar to the query compound, and investigates their antitumor, antifungal, and antibacterial activities. This highlights the compound's relevance in developing new pharmacophores for biomedical applications (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar's work on the synthesis of pyrimidine linked pyrazole heterocyclics under microwave irradiation and their evaluation for insecticidal and antibacterial potential reveals the compound's potential applications in agriculture and antimicrobial resistance. This demonstrates its utility beyond medicinal chemistry into areas like crop protection and public health (Deohate & Palaspagar, 2020).

Material Science and Photophysical Properties

Moustafa et al.'s research on the regioselectivity in reactions to synthesize pyrazolo[1,5-a]pyrimidine derivatives underscores the compound's importance in materials science. The photophysical properties of these derivatives make them candidates for applications in optoelectronic devices and other technologies requiring specific light-emitting or absorbing characteristics (Moustafa et al., 2022).

Propriétés

IUPAC Name |

N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5/c1-4-8-17-12-18(22-13-16-9-6-5-7-10-16)26-21(24-17)19-14(2)11-15(3)23-20(19)25-26/h5-7,9-12,22H,4,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUFQIHFTYQKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

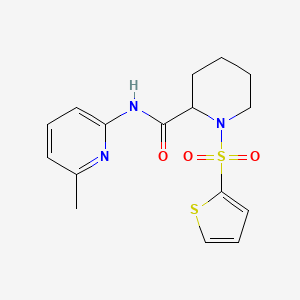

![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

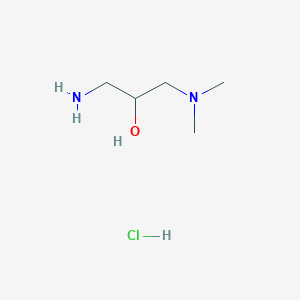

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)

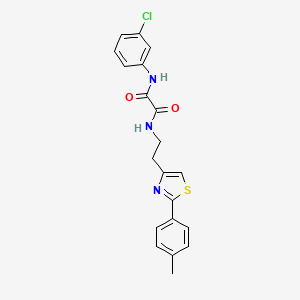

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)